molecular formula C14H9FI2N2O2 B6123816 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide

3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide

Cat. No. B6123816
M. Wt: 510.04 g/mol
InChI Key: JLGXKDBENQOLDW-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide, also known as FDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a derivative of benzohydrazide and has been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has also been found to have antifungal activity against Candida albicans. In addition, 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has shown promising anticancer activity against various cancer cell lines, including breast cancer and lung cancer.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the growth and proliferation of bacterial, fungal, and cancer cells. 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of bacterial, fungal, and cancer cells. 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide may also induce apoptosis in cancer cells. In addition, 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has been found to have antioxidant activity, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit potent biological activity against various strains of bacteria, fungi, and cancer cells. However, 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has some limitations, including its solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide. One possible direction is to further investigate the mechanism of action of the compound, which may lead to the development of more potent and selective derivatives. Another direction is to explore the potential therapeutic applications of 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide in the treatment of bacterial infections, fungal infections, and cancer. In addition, the development of new synthetic methods for 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide may lead to the production of higher yields and purity of the compound.

Synthesis Methods

The synthesis of 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide involves the reaction of 3-fluorobenzaldehyde with 2-hydroxy-3,5-diiodobenzohydrazide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-fluoro-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide. The synthesis method has been optimized to yield high purity and yield of the compound.

properties

IUPAC Name

3-fluoro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FI2N2O2/c15-10-3-1-2-8(4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGXKDBENQOLDW-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FI2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide

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